molecular formula C18H16F2N2O3 B6637599 4-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidine-1-carbonyl]benzamide

4-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidine-1-carbonyl]benzamide

Cat. No. B6637599
M. Wt: 346.3 g/mol
InChI Key: CRBHNFKCQWKUHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidine-1-carbonyl]benzamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as DFB and has a molecular formula of C18H16F2N2O2. It is a white to off-white powder that is soluble in organic solvents.

Mechanism of Action

The mechanism of action of 4-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidine-1-carbonyl]benzamide involves the inhibition of FAAH. This enzyme is responsible for breaking down endocannabinoids, which can lead to an increase in their levels in the body. This increase in endocannabinoids has been shown to have a variety of effects, including pain relief, improved mood, and decreased appetite.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of FAAH. This inhibition leads to an increase in the levels of endocannabinoids in the body, which can have a variety of effects. These effects include pain relief, improved mood, and decreased appetite.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidine-1-carbonyl]benzamide in lab experiments is its specificity for FAAH. This compound has been shown to be a selective inhibitor of FAAH, which means that it does not affect other enzymes or receptors in the body. This specificity allows researchers to study the effects of FAAH inhibition without the confounding effects of other compounds.
One limitation of using this compound in lab experiments is its potential for off-target effects. While this compound is selective for FAAH, there is always the possibility that it may interact with other enzymes or receptors in the body, leading to unintended effects.

Future Directions

There are several future directions for the study of 4-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidine-1-carbonyl]benzamide. One potential direction is the study of its effects on other physiological systems, such as the immune system. Another direction is the development of more selective inhibitors of FAAH that may have fewer off-target effects. Finally, the use of this compound in clinical trials for the treatment of pain, mood disorders, and appetite disorders is an area of ongoing research.

Synthesis Methods

The synthesis of 4-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidine-1-carbonyl]benzamide involves a multi-step process that includes the reaction of 2,5-difluorophenylacetic acid with thionyl chloride to form 2,5-difluorophenylacetyl chloride. This intermediate is then reacted with N-Boc-4-hydroxypyrrolidine to form the corresponding amide. The Boc group is then removed, and the resulting amine is reacted with 4-fluorobenzoyl chloride to yield the final product.

Scientific Research Applications

4-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidine-1-carbonyl]benzamide has been studied for its potential applications in scientific research, specifically in the area of neuroscience. This compound has been shown to act as an inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the breakdown of endocannabinoids. Endocannabinoids are naturally occurring compounds in the body that have been shown to play a role in pain regulation, mood, and appetite.

properties

IUPAC Name

4-[2-(2,5-difluorophenyl)-4-hydroxypyrrolidine-1-carbonyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N2O3/c19-12-5-6-15(20)14(7-12)16-8-13(23)9-22(16)18(25)11-3-1-10(2-4-11)17(21)24/h1-7,13,16,23H,8-9H2,(H2,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRBHNFKCQWKUHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1C2=C(C=CC(=C2)F)F)C(=O)C3=CC=C(C=C3)C(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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